molecular formula C16H14BrClN2S2 B15033666 2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B15033666
M. Wt: 413.8 g/mol
InChI Key: MITLYTDVRFCCJS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is an organic compound that belongs to the thiazolidine family This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a thiazolidine ring and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the thiazolidine and carbothioamide groups provides a distinct chemical profile that sets it apart from similar compounds .

Properties

Molecular Formula

C16H14BrClN2S2

Molecular Weight

413.8 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C16H14BrClN2S2/c17-12-3-1-11(2-4-12)15-20(9-10-22-15)16(21)19-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2,(H,19,21)

InChI Key

MITLYTDVRFCCJS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=S)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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